molecular formula C18H21NO2 B11714299 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B11714299
M. Wt: 283.4 g/mol
InChI Key: XMNFODOLSFBULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a complex organic compound with a unique structure that combines a hydroxyphenyl group with a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective route . The reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes, and the reactions are carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the tetrahydroquinoline core can interact with hydrophobic pockets in enzymes. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)-ethanol: Shares the hydroxyphenyl group but lacks the tetrahydroquinoline core.

    2,7,8-Trimethylquinoline: Contains the quinoline core but lacks the hydroxyphenyl group.

Uniqueness: 1-(4-Hydroxyphenyl)-2,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2,7,8-trimethyl-3,4-dihydro-2H-quinolin-6-ol

InChI

InChI=1S/C18H21NO2/c1-11-4-5-14-10-17(21)12(2)13(3)18(14)19(11)15-6-8-16(20)9-7-15/h6-11,20-21H,4-5H2,1-3H3

InChI Key

XMNFODOLSFBULD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=C(C(=C2N1C3=CC=C(C=C3)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.